4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
CAS No.: 938789-56-1
Cat. No.: VC4958357
Molecular Formula: C23H22N6O4S
Molecular Weight: 478.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938789-56-1 |
|---|---|
| Molecular Formula | C23H22N6O4S |
| Molecular Weight | 478.53 |
| IUPAC Name | 4-[4,7-dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H22N6O4S/c1-14-5-4-6-16(11-14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)17-7-9-18(10-8-17)34(24,32)33/h4-12H,13H2,1-3H3,(H2,24,32,33) |
| Standard InChI Key | IBFNBJLMFKPTSE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C |
Introduction
Synthesis and Preparation
The synthesis of these sulfonamide derivatives typically involves multi-step organic reactions. Key methods include temperature control, inert atmosphere (e.g., nitrogen or argon), and purification techniques like chromatography to isolate the desired product effectively. The specific synthesis details for 4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide are not readily available, but it would likely follow similar protocols.
Potential Applications
Sulfonamides have been extensively studied for their antibacterial properties, and many derivatives are being explored for their potential anticancer and antiviral activities. While specific research findings on 4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide are lacking, its structural similarity to other sulfonamides suggests it could have therapeutic potential.
Data Table: Comparison of Related Sulfonamide Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume